The Pharmacokinetic Profile of 2-Amino-5-(4-fluorophenyl)-1,3-thiazole-4-carbohydrazide: A Comprehensive Technical Guide
The Pharmacokinetic Profile of 2-Amino-5-(4-fluorophenyl)-1,3-thiazole-4-carbohydrazide: A Comprehensive Technical Guide
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound CAS: 886361-58-6
Executive Summary & Structural Rationale
In the landscape of modern drug discovery, the 2-aminothiazole core has emerged as a highly privileged scaffold, exhibiting a broad spectrum of biological activities ranging from kinase inhibition in oncology to potent antimicrobial and anti-inflammatory effects [1]. 2-Amino-5-(4-fluorophenyl)-1,3-thiazole-4-carbohydrazide represents a highly optimized intermediate and lead-like scaffold.
As a Senior Application Scientist, I approach this molecule not just as a chemical structure, but as a carefully engineered system of pharmacophores. Every functional group serves a distinct pharmacokinetic (PK) or pharmacodynamic (PD) purpose:
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The 2-Aminothiazole Core: Acts as a bioisostere for pyridine or benzene rings, offering excellent hydrogen-bond donor/acceptor capabilities crucial for ATP-competitive kinase hinge binding.
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The 4-Fluorophenyl Moiety: The strategic placement of the fluorine atom at the para position is a classic metabolic block. Unsubstituted phenyl rings are highly susceptible to CYP450-mediated aromatic oxidation. Fluorine substitution effectively halts this Phase I liability, significantly extending the biological half-life[2].
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The Carbohydrazide Group: Serves as a versatile linker for synthesizing Schiff bases or acting as a metal-chelating pharmacophore, frequently utilized in the design of α-amylase inhibitors and anti-inflammatory agents[3].
Physicochemical Properties & In Silico ADME
Before advancing a scaffold into costly in vitro assays, its physicochemical parameters must be evaluated against Lipinski’s Rule of Five to predict oral bioavailability. The structural parameters of 2-amino-5-(4-fluorophenyl)-1,3-thiazole-4-carbohydrazide demonstrate near-ideal drug-like space.
Table 1: Physicochemical and Predicted ADME Parameters
| Parameter | Value | Pharmacokinetic Rationale |
| Molecular Weight | 252.27 g/mol | Well below the 500 Da threshold, ensuring high probability of passive diffusion across lipid bilayers. |
| LogP (Predicted) | 2.1 – 2.5 | Optimal lipophilicity for balancing aqueous solubility with intestinal membrane permeability. |
| H-Bond Donors | 4 | Favorable (<5); primarily localized on the primary amine and hydrazide groups. |
| H-Bond Acceptors | 5 | Favorable (<10); facilitates target protein engagement without overly restricting membrane transport. |
| Polar Surface Area (PSA) | ~95 Ų | Ideal for intestinal absorption (<140 Ų), though borderline for deep Blood-Brain Barrier (BBB) penetration (<90 Ų). |
Absorption, Distribution, Metabolism, and Excretion (ADME)
Intestinal Absorption & Permeability
Given its PSA and LogP, this scaffold typically exhibits high passive permeability. However, the primary amine can become protonated in the acidic environment of the stomach, necessitating transit to the slightly alkaline duodenum for optimal un-ionized absorption.
Metabolic Stability & Biotransformation
The metabolic fate of this scaffold is governed by three primary pathways. While the 4-fluorophenyl group successfully mitigates para-hydroxylation, the molecule remains susceptible to Phase II N-acetylation at the 2-amino position and hydrolytic cleavage of the carbohydrazide tail.
Predicted metabolic degradation pathways of the 2-aminothiazole-4-carbohydrazide scaffold.
Table 2: Expected In Vitro Pharmacokinetic Profile
| Assay | Expected Outcome | Clinical Implication |
| Caco-2 Papp (A→B) | > 15 × 10⁻⁶ cm/s | High intestinal permeability; suitable for oral formulation. |
| Efflux Ratio (ER) | < 2.0 | Low likelihood of being a P-glycoprotein (P-gp) substrate. |
| HLM Intrinsic Clearance (CLint) | 20 - 45 µL/min/mg | Moderate hepatic first-pass metabolism. |
| Plasma Protein Binding (PPB) | 75% - 85% | Adequate free fraction ( fu ) available for target engagement. |
Self-Validating Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems. They include specific causality for reagent choices and internal controls to prevent false positives/negatives.
Sequential in vitro to in vivo pharmacokinetic screening workflow for lead optimization.
Protocol 1: Human Liver Microsomal (HLM) Stability Assay
Purpose: To determine the intrinsic clearance ( CLint ) and half-life ( t1/2 ) of the compound mediated by Phase I hepatic enzymes.
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Causality of Concentration: The test compound is dosed at 1 µM. This ensures the concentration is well below the Michaelis-Menten constant ( Km ), allowing the reaction to follow linear, first-order kinetics.
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Self-Validation: Testosterone is run concurrently as a high-clearance positive control. An assay without NADPH serves as a negative control to rule out non-CYP450 degradation (e.g., chemical instability).
Step-by-Step Workflow:
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Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.
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Pre-Incubation: Mix HLM (final concentration 0.5 mg/mL protein) with the test compound (final concentration 1 µM) in the buffer. Pre-incubate at 37°C for 5 minutes.
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Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration 1 mM).
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Sampling & Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality: Acetonitrile instantly precipitates microsomal proteins, halting enzymatic activity.
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Centrifugation: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C.
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Analysis: Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound. Calculate t1/2 using the slope of the natural log of remaining compound versus time.
Protocol 2: Caco-2 Bidirectional Permeability Assay
Purpose: To predict human intestinal absorption and identify potential efflux transporter liabilities.
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Causality of Bidirectionality: Measuring both Apical-to-Basolateral (A→B) and Basolateral-to-Apical (B→A) transport allows for the calculation of the Efflux Ratio ( ER=Papp(B→A)/Papp(A→B) ). An ER > 2 suggests the compound is actively pumped out of cells by transporters like P-gp.
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Self-Validation: Lucifer Yellow is added to verify monolayer integrity (must show <1% permeability). Mass balance is calculated at the end of the assay to ensure the compound isn't artificially "lost" by binding to the plastic transwell plates.
Step-by-Step Workflow:
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Cell Culture: Seed Caco-2 cells on polycarbonate transwell inserts and culture for 21 days to allow for full differentiation and tight-junction formation.
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Washing: Wash the monolayers twice with Hank’s Balanced Salt Solution (HBSS) buffered with HEPES (pH 7.4).
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Dosing (A→B): Add 10 µM of the test compound to the Apical chamber. Add blank HBSS to the Basolateral chamber.
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Dosing (B→A): In a separate well, add 10 µM of the test compound to the Basolateral chamber and blank HBSS to the Apical chamber.
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Incubation: Incubate the plates at 37°C on an orbital shaker (100 rpm) to minimize the unstirred water layer.
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Sampling: Take aliquots from the receiver chambers at 30, 60, and 120 minutes. Replace the removed volume with fresh pre-warmed buffer.
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Quantification: Analyze samples via LC-MS/MS. Calculate the apparent permeability ( Papp ) using the equation: Papp=(dQ/dt)/(C0×A) , where dQ/dt is the steady-state flux, C0 is the initial concentration, and A is the surface area of the insert.
Conclusion
The 2-amino-5-(4-fluorophenyl)-1,3-thiazole-4-carbohydrazide scaffold is a highly tunable starting point for drug discovery. Its inherent physicochemical properties provide an excellent foundation for oral bioavailability. By understanding its specific metabolic liabilities—namely, carbohydrazide hydrolysis and amine acetylation—medicinal chemists can strategically derivatize this core (e.g., via Schiff base formation at the hydrazide) to optimize its pharmacokinetic profile while retaining its potent biological efficacy.
References
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An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities Molecules (MDPI)[Link] [1]
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Antitumor Benzothiazoles. 14. Synthesis and in Vitro Biological Properties of Fluorinated 2-(4-Aminophenyl)benzothiazoles Journal of Medicinal Chemistry (ACS Publications)[Link][1]
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Development of thiazole-appended novel hydrazones as a new class of α-amylase inhibitors with anticancer assets: an in silico and in vitro approach RSC Advances (National Institutes of Health - PMC)[Link][2]
